REACTION_SMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH3:28][OH:29].[CH3:7][Si:8]([CH:9]=[N+:10]=[N-:11])([CH3:12])[CH3:13].[OH:14][c:15]1[c:16]([I:27])[c:17](=[O:26])[n:18]([CH3:25])[c:19]2[cH:20][cH:21][cH:22][cH:23][c:24]12>>[CH3:1][O:14][c:15]1[c:16]([I:27])[c:17](=[O:26])[n:18]([CH3:25])[c:19]2[cH:20][cH:21][cH:22][cH:23][c:24]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cn1c(=O)c(I)c(O)c2ccccc21
|
Name
|
|
Type
|
product
|
Smiles
|
COc1c(I)c(=O)n(C)c2ccccc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |